molecular formula C15H18BNO2 B12953037 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile

4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile

Cat. No.: B12953037
M. Wt: 255.12 g/mol
InChI Key: UYNLZQUHMCHQGI-UHFFFAOYSA-N
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Description

4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is an organic compound with the chemical formula C14H18BNO2. This compound is known for its unique structure, which includes a dioxaborolane ring and a benzonitrile group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile involves its ability to form stable boron-carbon bonds. The dioxaborolane ring acts as a boron source, which can participate in various chemical reactions. The benzonitrile group provides additional reactivity, allowing the compound to undergo further functionalization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzonitrile is unique due to its combination of a dioxaborolane ring and a benzonitrile group. This structure provides a balance of stability and reactivity, making it a valuable compound in various synthetic applications. Its ability to undergo multiple types of reactions and form stable products sets it apart from other similar compounds.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

InChI

InChI=1S/C15H18BNO2/c1-11(13-8-6-12(10-17)7-9-13)16-18-14(2,3)15(4,5)19-16/h6-9H,1H2,2-5H3

InChI Key

UYNLZQUHMCHQGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C#N

Origin of Product

United States

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